molecular formula C9H16O3 B12002063 Cyclohexanone, 4-(dimethoxymethyl)- CAS No. 64908-75-4

Cyclohexanone, 4-(dimethoxymethyl)-

Cat. No.: B12002063
CAS No.: 64908-75-4
M. Wt: 172.22 g/mol
InChI Key: OWXJESCMOOXPTQ-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)cyclohexanone is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexanone, where the ketone group is substituted with a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the dimethoxymethyl derivative.

Industrial Production Methods: In an industrial setting, the production of 4-(dimethoxymethyl)cyclohexanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexanone or other reduced derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Dimethoxymethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)cyclohexanone involves its interaction with various molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde and methanol, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

    Cyclohexanone: The parent compound, which lacks the dimethoxymethyl group.

    4-(Hydroxymethyl)cyclohexanone: A derivative with a hydroxymethyl group instead of dimethoxymethyl.

    Cyclohexanol: The alcohol derivative of cyclohexanone.

Uniqueness: 4-(Dimethoxymethyl)cyclohexanone is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

64908-75-4

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-(dimethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h7,9H,3-6H2,1-2H3

InChI Key

OWXJESCMOOXPTQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCC(=O)CC1)OC

Origin of Product

United States

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